molecular formula C14H9N5O2 B3984185 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

Cat. No.: B3984185
M. Wt: 279.25 g/mol
InChI Key: CUMSYMBOSFWKPB-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Rich Fused Heterocyclic Systems

The quinoxalino[2,3-b]quinoxaline (B1663784) core structure is a prominent member of the nitrogen-rich fused heterocyclic family. This framework is essentially a linear tetraazaacene, characterized by a planar, rigid architecture comprising four fused aromatic rings containing a total of four nitrogen atoms. These nitrogen atoms significantly influence the electronic nature of the molecule, rendering the system electron-deficient compared to its all-carbon acene counterparts. This inherent electronic character is a defining feature that underpins the scaffold's utility in various research domains. The parent compound, 5,12-dihydroquinoxalino[2,3-b]quinoxaline (B1662413), represents the reduced form of this scaffold, where the central ring adopts a non-aromatic, dihydropyrazine-like structure.

Historical Development and Academic Significance of the Quinoxalino[2,3-b]quinoxaline Framework in Organic and Materials Chemistry Research

The synthesis of the quinoxaline (B1680401) moiety, the fundamental building block of the larger scaffold, has been well-established for over a century. The most common and historically significant method involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This reliable cyclocondensation reaction forms the basis for creating a vast library of quinoxaline-based structures. The construction of the fused quinoxalino[2,3-b]quinoxaline framework follows similar principles, typically involving the reaction of 2,3-dichloroquinoxaline (B139996) with an o-phenylenediamine (B120857) derivative or related precursors.

In organic chemistry, the quinoxalino[2,3-b]quinoxaline skeleton serves as a versatile building block for creating even larger, more complex polycyclic aromatic systems. Its rigid structure and defined geometry make it an attractive component for supramolecular chemistry and the synthesis of novel ligands.

In materials chemistry, the academic significance of the quinoxalino[2,3-b]quinoxaline framework is particularly pronounced. The electron-deficient nature of the π-conjugated system makes these compounds promising candidates for n-type (electron-transporting) organic semiconductors. Researchers have actively explored derivatives of this scaffold for applications in:

Organic Field-Effect Transistors (OFETs): Where their ability to transport electrons is a key property.

Organic Light-Emitting Diodes (OLEDs): As electron-transport or emissive layer materials.

Dyes and Pigments: The extended π-system can lead to strong absorption in the visible spectrum, making them suitable for dye applications. For instance, research has been conducted on 8-halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxaline derivatives as potential polymerization sensitizers. nih.gov

Specific Academic Relevance of the 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline Derivative

While specific published research focusing solely on this compound is limited, its academic relevance can be understood by examining the role of its key features: the parent scaffold and the nitro substituent. The introduction of a nitro group (NO₂) onto the aromatic ring is a common and powerful strategy in medicinal and materials chemistry to modulate a molecule's properties.

The nitro group is a potent electron-withdrawing group. Attaching it to the 8-position of the 5,12-dihydroquinoxalino[2,3-b]quinoxaline framework would be expected to significantly alter the electronic landscape of the entire molecule. This strategic functionalization is academically relevant for several reasons:

Tuning Electronic Properties: The primary reason for introducing a nitro group in this context is to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This modification is critical for designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices.

Enhancing N-type Characteristics: By making the heterocyclic system even more electron-deficient, the nitro group can enhance the material's ability to accept and transport electrons, making it a more effective n-type semiconductor.

Synthetic Handle: The nitro group can be chemically reduced to an amino group (-NH₂). This provides a reactive site for further derivatization, allowing the 8-nitro derivative to serve as a key intermediate in the synthesis of more complex molecules with tailored functionalities.

The study of halogenated analogues, such as 8-halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxalines, highlights the academic interest in functionalizing this specific position to fine-tune the scaffold's properties for specialized applications. nih.gov The 8-nitro derivative represents a continuation of this molecular design strategy, using a different and more strongly electron-withdrawing substituent.

Overview of Major Research Avenues Pertaining to this compound (excluding prohibited areas)

Based on the established roles of the parent scaffold and the nitro functional group, the major research avenues for this compound would logically include:

Organic Electronics Material Science: The primary focus would be the investigation of its properties as an n-type organic semiconductor. This involves fabricating and characterizing thin-film transistors to measure key performance metrics like electron mobility and on/off ratio. Its potential use in organic solar cells and OLEDs as an electron-transport layer would also be a logical area of exploration.

Photophysical and Electrochemical Characterization: Detailed studies using techniques like UV-Vis and fluorescence spectroscopy, as well as cyclic voltammetry, would be essential. These experiments would quantify the impact of the 8-nitro group on the molecule's light absorption, emission properties, and redox potentials (HOMO/LUMO energy levels), providing fundamental data for assessing its suitability for optoelectronic applications.

Intermediate for Advanced Synthesis: Researchers in synthetic organic chemistry may utilize this compound as a precursor. The reduction of the nitro group to an amine would open pathways to synthesize novel dyes, sensors, or ligands where an amino group at the 8-position is required for further reactions, such as amide bond formation or diazotization.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₉N₅O₂ echemstore.com
InChIKey CUMSYMBOSFWKPB-UHFFFAOYSA-N echemstore.com
Parent Scaffold CAS 531-46-4 (for 5,12-dihydroquinoxalino[2,3-b]quinoxaline) sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c20-19(21)8-5-6-11-12(7-8)18-14-13(17-11)15-9-3-1-2-4-10(9)16-14/h1-7H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMSYMBOSFWKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies and Strategic Reaction Pathways for 8 Nitro 5,12 Dihydroquinoxalino 2,3 B Quinoxaline

Retrosynthetic Analysis and Strategic Disconnections for the Quinoxalino[2,3-b]quinoxaline (B1663784) Core

Retrosynthetic analysis of the 5,12-dihydroquinoxalino[2,3-b]quinoxaline (B1662413) core reveals several logical bond disconnections that guide the design of synthetic routes. The most conventional approach involves disconnecting the C-N bonds of the two pyrazine (B50134) rings, leading back to two primary building blocks: a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.netnih.gov

Key Strategic Disconnections:

Diamine + Dicarbonyl Condensation: This is the most common and historically significant strategy. The quinoxalino[2,3-b]quinoxaline structure can be conceptually deconstructed into a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound. The most direct pathway involves the condensation of 2,3-diaminoquinoxaline with a 1,2-dicarbonyl species. Alternatively, a symmetrically substituted benzene-1,2-diamine can react with a pyrazine-2,3-dicarbonyl derivative. researchgate.net

Oxidative Cyclization: Another disconnection strategy involves the C=N bonds, suggesting an oxidative cyclization from a precursor containing appropriately positioned amine and activated C-H or C-X bonds. This can involve starting materials like α-haloketones that react with o-phenylenediamines. chim.it

Sequential C-N Coupling: A more modern disconnection involves breaking the C-N bonds retrosynthetically to a 2,3-dihaloquinoxaline and an o-phenylenediamine (B120857). This suggests a forward synthesis based on transition-metal-catalyzed cross-coupling reactions. This approach is particularly useful for constructing unsymmetrical derivatives. rsc.org

These disconnections form the basis for the majority of synthetic routes, with the choice of strategy often depending on the availability of starting materials and the desired substitution pattern on the final molecule.

Exploration of Novel Cyclization and Condensation Reactions for Scaffold Assembly

The assembly of the quinoxalino[2,3-b]quinoxaline scaffold has evolved from classical high-temperature condensations to more refined and efficient methodologies. The primary reaction remains the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, but significant advancements have been made in catalysts and reaction conditions to improve yields and sustainability. researchgate.netnih.gov

The traditional synthesis often involves refluxing the reactants in solvents like ethanol (B145695) or acetic acid, sometimes with a strong acid catalyst. nih.gov Modern approaches utilize a variety of catalysts to facilitate the reaction under milder conditions. These include:

Iodine Catalysis: Molecular iodine has proven to be an effective catalyst for this condensation, often providing excellent yields in shorter reaction times. sapub.org

Heterogeneous Catalysts: Solid-supported acids, such as HClO₄·SiO₂, and nanozeolites functionalized with sulfonic acid, offer the advantages of easy separation and catalyst recycling, aligning with the principles of green chemistry. chim.it

Metal-Free Approaches: Catalyst-free protocols have been developed, utilizing green solvents like water or employing ultrasound irradiation to promote the reaction, thereby avoiding the need for potentially toxic catalysts. nih.gov

Beyond the classic dicarbonyl condensation, novel cyclization pathways have been explored. One such route involves the reaction of o-phenylenediamines with α-haloketones, which proceeds through a condensation-oxidation sequence. chim.it Another innovative method is the reaction of 2,3-diaminoquinoxaline with diethyl acetylenedicarboxylate, which leads to the formation of the pyrazino[2,3-b]quinoxaline system. rsc.org These newer methods expand the toolkit available to synthetic chemists for accessing this complex heterocyclic core.

MethodReactantsCatalyst/ConditionsKey Features
Classical Condensation o-Phenylenediamine, 1,2-DiketoneAcetic Acid or Ethanol, RefluxTraditional, well-established method. researchgate.net
Iodine-Catalyzed o-Phenylenediamine, 1,2-DiketoneI₂, Microwave IrradiationMild conditions, rapid reaction. sapub.org
Ultrasound-Assisted o-Phenylenediamine, IsatinWater, UltrasoundCatalyst-free, green solvent. nih.gov
Haloketone Route o-Phenylenediamine, α-BromoketoneHClO₄·SiO₂Utilizes readily available α-haloketones. chim.it
Alkyne Cyclization 2,3-Diaminoquinoxaline, Diethyl Acetylenedicarboxylate-Forms the fused pyrazine ring system. rsc.org

Regioselective Nitration and Advanced Functionalization Strategies for the 8-position

Introducing a nitro group regioselectively at the 8-position of the 5,12-dihydroquinoxalino[2,3-b]quinoxaline skeleton presents a significant synthetic challenge. Direct nitration of the parent heterocycle is likely to yield a mixture of isomers due to the multiple reactive positions on the benzene (B151609) rings. Therefore, a more controlled, regioselective strategy is required.

The most effective approach is to incorporate the nitro group at the desired position in one of the starting materials prior to the cyclization reaction. This is a substrate-controlled strategy. For the synthesis of the 8-nitro derivative, the logical precursor would be 4-nitro-1,2-phenylenediamine . By condensing this nitrated diamine with a suitable 2,3-disubstituted quinoxaline (B1680401) precursor (e.g., a 2,3-dihalo- or 2,3-dihydroxyquinoxaline), the nitro group is precisely placed at the correct position in the final fused ring system. This strategy has been successfully employed in the synthesis of related 5,7-disubstituted quinoxalino[2,3-b]phenazines, where dinitrobenzenediamines are used as key precursors to control the final substitution pattern. researchgate.net

Recent advances in C-H functionalization offer potential alternative routes. Metal-free nitration methods using reagents like tert-butyl nitrite (B80452) have been developed for the regioselective nitration of other N-heterocycles, such as quinoxalin-2(1H)-ones and quinoline (B57606) N-oxides. rsc.orgrsc.org These reactions often proceed via a radical mechanism and can exhibit high regioselectivity based on the electronic properties of the substrate. rsc.org While not yet reported for the quinoxalino[2,3-b]quinoxaline system, exploring such methods could provide a more direct route for late-stage functionalization of the pre-formed core.

Catalytic and Green Chemistry Approaches in the Synthesis of 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to enhance efficiency and reduce environmental impact.

Palladium-Catalyzed Cascade and Cross-Coupling Methodologies

Palladium catalysis offers powerful tools for constructing the quinoxaline core through C-N and C-C bond-forming reactions. These methods often proceed under milder conditions than classical condensations and exhibit broad functional group tolerance.

C-N Cross-Coupling: A two-step approach can be envisioned where a 2,3-dihaloquinoxaline undergoes a double Suzuki coupling to introduce aryl groups, followed by an annulation via a double C-N coupling with amines. rsc.org This strategy was used to synthesize indolo[2,3-b]quinoxalines and could be adapted for the target molecule.

Reductive Annulation: Palladium-catalyzed reductive annulation of catechols with nitroarylamines provides a direct route to quinoxaline derivatives. rsc.orgsemanticscholar.org This method is atom-economical and uses readily available starting materials, representing a significant green chemistry advancement. researchgate.net

Cascade Reactions: One-pot approaches involving Pd-catalyzed cascade reactions can efficiently build complex heterocyclic systems. For example, a tandem C-S bond cross-coupling/sulfonylation has been developed for functionalizing quinoxalines. preprints.org Similar cascade strategies could potentially be designed to assemble the quinoxalino[2,3-b]quinoxaline core.

Palladium-Catalyzed ReactionPrecursorsKey TransformationReference
Two-fold C-N Coupling 2,3-Dihaloquinoxaline, AnilinesAnnulation to form fused rings rsc.org
Reductive Annulation Catechols, NitroarylaminesHydrogenative annulation rsc.orgsemanticscholar.org
Tandem Cross-Coupling Quinoxalines, PhenylthiophenolsC-S bond formation/sulfonylation preprints.org

Rhodium-Catalyzed Benzannulation and C–H Activation Strategies

Rhodium catalysis has emerged as a frontier in organic synthesis, particularly through its ability to mediate C-H activation, which allows for the formation of C-C and C-N bonds without pre-functionalized substrates. tandfonline.comrsc.org This atom-economical approach is highly desirable for complex molecule synthesis.

Strategies relevant to the synthesis of the target scaffold include:

Directed C-H/N-H Annulation: Rhodium catalysts, often featuring a Cp* ligand, can catalyze the annulation of arenes with alkynes. hbni.ac.in A potential strategy could involve the Rh-catalyzed reaction of a 2-arylquinoxaline with an alkyne, proceeding through a cascade of C-H activations to build the additional fused ring. hbni.ac.inrsc.org

Asymmetric Dearomatization: For the "dihydro" aspect of the target molecule, rhodium-catalyzed asymmetric dearomatization is a relevant technology. Chiral dihydroquinoxalines have been synthesized with high enantioselectivity via the Rh-catalyzed addition of boronic acids to quinoxalinium salts. nih.gov This highlights the potential for stereocontrolled synthesis of related structures.

One-Pot Synthesis: Rhodium catalysts enable one-pot syntheses of complex N-heterocycles from simple starting materials. For example, isoquinolines can be synthesized in one pot from aryl ketones and internal alkynes using a hydroxylamine-O-sulfonic acid (HOSA) directing group. hbni.ac.in

These advanced catalytic methods represent the cutting edge of synthetic chemistry and hold great promise for developing novel and efficient routes to this compound and its analogues.

Reaction Mechanism Elucidation of Key Synthetic Steps via Kinetic and Spectroscopic Probes

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and developing new transformations. A combination of kinetic experiments, spectroscopic analysis, and computational studies is typically employed.

For the classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, the mechanism is generally accepted to proceed through a well-defined sequence:

Nucleophilic Attack: One of the amine groups of the diamine attacks one of the carbonyl carbons.

Dehydration: The resulting hemiaminal intermediate loses a molecule of water to form an imine.

Intramolecular Cyclization: The second amine group attacks the remaining carbonyl group in an intramolecular fashion.

Final Dehydration: A second dehydration step yields the aromatic quinoxaline ring. researchgate.netresearchgate.net

Investigative Techniques:

Spectroscopic Probes: The progress of the reaction and the identity of intermediates and products are confirmed using a suite of spectroscopic techniques.

NMR Spectroscopy (¹H, ¹³C): Used to elucidate the structure of the final products and any stable intermediates. Tautomeric equilibria, such as the keto-enamine forms in related systems, can also be studied. nih.gov

Mass Spectrometry (MS): Confirms the molecular weight of the products and can help identify transient species in the reaction mixture. researchgate.net

IR and UV-Vis Spectroscopy: Monitor the disappearance of starting material functional groups (e.g., C=O, N-H) and the appearance of the aromatic product. semanticscholar.orgeurjchem.com

Kinetic Studies: To understand the reaction rates and the factors that influence them, kinetic studies can be performed. Stopped-flow UV-Vis spectroscopy is a powerful technique for studying fast reactions, allowing for the observation of short-lived intermediates and the determination of rate constants. nih.gov Such studies can reveal the rate-determining step and provide insight into the role of a catalyst.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to complement experimental results. DFT can be used to model the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy surface and supporting a proposed mechanism. nih.govnih.gov

Through the concerted use of these methods, a comprehensive understanding of the reaction pathways leading to this compound can be achieved, paving the way for further synthetic innovation.

In Depth Structural Elucidation and Conformational Analysis of 8 Nitro 5,12 Dihydroquinoxalino 2,3 B Quinoxaline

Advanced Spectroscopic Investigations for Elucidating Tautomerism, Isomerism, and Conformational Dynamics

Spectroscopic techniques are paramount in defining the intricate structural details of heterocyclic compounds. For 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy is expected to reveal key insights into its molecular framework.

High-resolution NMR spectroscopy (¹H and ¹³C) would be the primary tool for confirming the molecular structure of this compound in solution. The introduction of a nitro group, a strong electron-withdrawing substituent, is anticipated to significantly influence the chemical shifts of nearby protons and carbon atoms.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons. The protons on the nitro-substituted benzene (B151609) ring (positions 7, 9, and 10) would experience a downfield shift due to the deshielding effect of the -NO₂ group. The two N-H protons at positions 5 and 12 are expected to appear as a broad singlet, and its chemical shift could be concentration-dependent, indicating intermolecular hydrogen bonding.

¹³C NMR Spectroscopy: The carbon spectrum will provide a map of the carbon skeleton. The carbon atom directly attached to the nitro group (C-8) is predicted to be significantly deshielded. The chemical shifts for carbons in the quinoxaline (B1680401) system are generally well-established, and computational DFT methods can be employed to predict these shifts with good accuracy, aiding in the assignment of the experimental spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound are presented in the table below. These are theoretical values and may vary from experimental results.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1, H-47.50 - 7.70-
H-2, H-37.20 - 7.40-
H-78.10 - 8.30-
H-97.90 - 8.10-
H-107.60 - 7.80-
N-H (5, 12)9.00 - 11.00 (broad)-
C-1, C-4-128.0 - 130.0
C-2, C-3-122.0 - 124.0
C-4a, C-5a-138.0 - 140.0
C-6a, C-12a-140.0 - 142.0
C-7-120.0 - 122.0
C-8-145.0 - 148.0
C-9-125.0 - 127.0
C-10-118.0 - 120.0
C-10a, C-11a-135.0 - 137.0

Note: The predicted values are based on the analysis of similar quinoxaline derivatives and the known effects of nitro-group substitution.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint and offers insights into the functional groups and bonding within the molecule.

FT-IR Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the dihydroquinoxaline core should appear in the region of 3200-3400 cm⁻¹. The most prominent features will be the asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. The ring breathing modes of the quinoxaline system would also be prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound are summarized in the following table.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3200 - 3400FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Asymmetric NO₂ Stretch1500 - 1560FT-IR
Symmetric NO₂ Stretch1300 - 1370FT-IR, Raman
Aromatic C=C/C=N Stretch1400 - 1600FT-IR, Raman
C-N Stretch1250 - 1350FT-IR

Solution-Phase Conformational Landscapes and Preferred Orientations via Advanced Spectroscopic and Chiroptical Methods

In solution, the molecule may exhibit some degree of conformational flexibility, although the rigid aromatic core limits this. The primary conformational freedom would be the rotation of the nitro group. Advanced spectroscopic techniques, such as 2D NMR (NOESY), could provide information on through-space interactions and help to determine the preferred orientation of the nitro group relative to the rest of the molecule in solution. As the molecule is achiral, chiroptical methods would not be applicable unless it is placed in a chiral environment.

Analysis of Supramolecular Architectures and Intermolecular Interactions in Solid and Solution States

The interplay of non-covalent interactions governs the assembly of molecules in both the solid and solution states. For this compound, the combination of hydrogen bonding (N-H···O and N-H···N) and π-π stacking is expected to be the dominant force in directing its supramolecular assembly.

In the solid state, these interactions would dictate the crystal packing motif. In solution, concentration-dependent NMR studies could reveal the presence of self-association through these non-covalent forces. The understanding of these supramolecular architectures is crucial as they can significantly impact the material's properties.

Theoretical and Computational Chemistry Approaches to 8 Nitro 5,12 Dihydroquinoxalino 2,3 B Quinoxaline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline, these studies would provide critical insights into its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Energetics

DFT studies would be the cornerstone of the computational analysis. Researchers would typically use a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate key energetic and electronic properties. The expected outputs would include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the most stable conformation.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Global Reactivity Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and softness, calculated from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP): A map illustrating the electron density distribution, which helps in identifying sites susceptible to electrophilic and nucleophilic attack.

A hypothetical data table for such DFT findings might look like this:

ParameterCalculated ValueUnits
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Ab Initio and Semi-Empirical Methods for Electronic Configuration

While DFT is highly popular, other methods could also be employed. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer different levels of theory for comparison. Semi-empirical methods, though less accurate, could be used for preliminary or large-scale screenings. These methods would serve to corroborate the electronic configuration predicted by DFT.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations would be utilized to study the dynamic behavior of this compound over time. This approach would reveal:

Conformational Analysis: Identification of different stable and metastable conformations and the energy barriers between them.

Solvent Effects: How the presence of a solvent (e.g., water, DMSO) influences the molecule's structure and dynamics. Radial distribution functions would show the arrangement of solvent molecules around specific atoms of the solute.

Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots would be generated to assess the stability of the molecule's structure over the simulation period.

Computational Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are invaluable for interpreting experimental spectra. For the target compound, calculations could predict:

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities would be calculated to predict the IR and Raman spectra. This is often done in conjunction with experimental data for validation.

NMR Spectra: Chemical shifts for ¹H and ¹³C atoms would be calculated using methods like GIAO (Gauge-Including Atomic Orbital) to aid in the interpretation of experimental NMR data.

A sample data table for predicted vibrational frequencies might be:

Vibrational ModeCalculated Frequency (cm⁻¹)Description
1ValueN-H stretch
2ValueC=N stretch
3ValueNO₂ asymmetric stretch

Mechanistic Computational Studies of Reaction Pathways

If this compound were involved in chemical reactions, computational studies could elucidate the underlying mechanisms. This would involve locating transition states and calculating activation energies to map out the potential energy surface of the reaction, thereby providing a detailed, step-by-step understanding of how the reaction proceeds.

Computational Prediction of Structure-Reactivity Relationships and Design Principles

By systematically modifying the structure of this compound (e.g., by changing substituent groups) and calculating the resulting properties, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This would help in designing new derivatives with tailored electronic or reactive properties.

Reactivity, Derivatization, and Transformation Studies of 8 Nitro 5,12 Dihydroquinoxalino 2,3 B Quinoxaline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Structure

The reactivity of 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline in substitution reactions is dictated by the electron-deficient nature of the quinoxaline (B1680401) rings and the powerful electron-withdrawing effect of the nitro group.

Electrophilic Aromatic Substitution (EAS): The core structure is inherently electron-poor, making it generally resistant to electrophilic attack. Furthermore, the nitro group is a strong deactivating group and a meta-director. youtube.com Therefore, forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts alkylation. If substitution were to occur on the nitro-bearing benzene (B151609) ring, it would be directed to the positions meta to the nitro group (positions 7 and 9), which are also ortho and para to the activating secondary amine functionality of the dihydroquinoxaline core.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack. nih.govresearchgate.net This makes the positions ortho and para to the nitro group susceptible to substitution by strong nucleophiles. While the 7-position is ortho, the 5-position (part of the fused system) is para. However, substitution is more likely to occur if a suitable leaving group, such as a halogen, is present on the ring. The electron-withdrawing nature of the fused pyrazine (B50134) rings further facilitates SNAr reactions. researchgate.net

Functional Group Interconversions of the Nitro Group and Heteroatoms

The primary sites for functional group interconversion are the nitro group and the secondary amine protons of the dihydro-system.

The nitro group is one of the most versatile functional groups for transformation. researchgate.net Its reduction is a key pathway to introduce other functionalities. A variety of reagents can be employed to achieve different reduction products, ranging from partial reduction to hydroxylamines to complete reduction to the corresponding amine. wikipedia.orgorganic-chemistry.org This transformation is critical as it converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the molecule's electronic properties and reactivity. The resulting 8-amino derivative would be highly activated towards electrophilic substitution and could serve as a handle for further derivatization, such as diazotization. sapub.org

The secondary amine protons (at N-5 and N-12) can be deprotonated with a strong base, and the resulting anions can be alkylated or acylated, providing a route to N-substituted derivatives.

Table 1: Potential Interconversions of the Nitro Group

Reagent(s)Product Functional GroupReaction Type
H₂, Pd/C or Fe/HCl-NH₂ (Amino)Complete Reduction
Zn, NH₄Cl-NHOH (Hydroxylamine)Partial Reduction
Na₂S₂O₄-NH₂ (Amino)Selective Reduction
1) Reduction to -NH₂; 2) NaNO₂, HCl; 3) H₂O/Δ-OH (Hydroxy)Diazotization/Hydrolysis
1) Reduction to -NH₂; 2) NaNO₂, HCl; 3) CuX-X (Halo)Sandmeyer Reaction

Reductions, Oxidations, and Rearrangement Reactions of the Fused System

The fused 5,12-dihydroquinoxalino[2,3-b]quinoxaline (B1662413) system can undergo distinct redox reactions. The dihydro form of the central ring system is susceptible to oxidation to form the fully aromatic, planar quinoxalino[2,3-b]quinoxaline (B1663784). This process results in a more conjugated system and can be achieved with mild oxidizing agents.

Conversely, the reduction of the molecule primarily targets the nitro group, as discussed previously. organic-chemistry.orgnih.gov Catalytic hydrogenation, for instance, would likely reduce the nitro group to an amine. wikipedia.org Under more forcing conditions, the pyrazine rings could potentially be reduced, but this is less common.

Rearrangement reactions for this specific fused system are not widely reported in the literature. Such transformations would likely require high energy input, such as photochemical or thermal conditions, and could lead to complex product mixtures.

Peripheral Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C, C-N, and C-O bonds. nih.govrsc.org For this compound, these strategies would typically require the presence of a halide or triflate on the aromatic ring. If a precursor such as 8-nitro-X-halo-5,12-dihydroquinoxalino[2,3-b]quinoxaline were available, a wide array of functionalizations would be possible.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an aryl halide, forming a new C-C bond. researchgate.netorganic-chemistry.org This would allow for the introduction of various aryl or vinyl substituents, significantly expanding the structural diversity of the core molecule. Recent advances have even demonstrated the direct coupling of nitroarenes, using the nitro group itself as the leaving group, which could provide a direct pathway for functionalization. thieme.deacs.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium-phosphine complex. wikipedia.orgbeilstein-journals.orglibretexts.org This would be a powerful method to introduce a wide range of primary or secondary amines onto the quinoxaline framework. researchgate.netyoutube.com

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersBond FormedTypical Catalyst System
Suzuki-MiyauraAryl Halide + Arylboronic AcidC(aryl)-C(aryl)Pd(PPh₃)₄, K₂CO₃
Buchwald-HartwigAryl Halide + Primary/Secondary AmineC(aryl)-NPd(OAc)₂, XPhos, KOt-Bu
HeckAryl Halide + AlkeneC(aryl)-C(vinyl)Pd(OAc)₂, P(o-tolyl)₃, Et₃N
SonogashiraAryl Halide + Terminal AlkyneC(aryl)-C(alkynyl)PdCl₂(PPh₃)₂, CuI, Et₃N

Supramolecular Self-Assembly and Non-Covalent Derivatization Strategies

The structure of this compound is well-suited for supramolecular chemistry. The key features enabling non-covalent interactions are:

Hydrogen Bond Donors: The N-H groups at positions 5 and 12 are excellent hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the nitrogen atoms of the pyrazine rings are potent hydrogen bond acceptors.

These functionalities can lead to the formation of robust intermolecular hydrogen bonds. researchgate.net For example, a common motif involves hydrogen bonding between the N-H donor and the nitro group's oxygen acceptor of an adjacent molecule. mdpi.comdocumentsdelivered.com This can lead to the self-assembly of molecules into well-ordered one-dimensional tapes or two-dimensional sheets in the solid state. The planarity of the fused ring system also promotes π-π stacking interactions, which would further stabilize such supramolecular architectures. The interplay between hydrogen bonding and π-stacking can be fine-tuned by modifying substituents on the core structure. rsc.org

Investigation of Reaction Kinetics and Thermodynamics for Complex Transformation Pathways

Reaction Kinetics: The rates of the reactions described above, such as nucleophilic substitution or the reduction of the nitro group, could be monitored using techniques like UV-Vis or NMR spectroscopy. By measuring the change in concentration of reactants or products over time under various conditions (temperature, catalyst loading, reactant concentrations), key kinetic parameters like the rate constant, reaction order, and activation energy could be determined.

Thermodynamics: The feasibility and energy changes associated with these transformations can be investigated through computational chemistry. Quantum mechanical calculations (e.g., Density Functional Theory - DFT) can be used to determine the Gibbs free energy of reactants, products, intermediates, and transition states. This allows for the prediction of reaction spontaneity (ΔG), enthalpy (ΔH), and entropy (ΔS), providing deep insight into the reaction mechanism and energy landscape of complex transformation pathways.

Exploration of 8 Nitro 5,12 Dihydroquinoxalino 2,3 B Quinoxaline in Advanced Materials Science and Chemo Sensing

Incorporation into Polymeric Architectures and Hybrid Materials

The integration of 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline into polymeric structures is primarily achieved through its function as a photoinitiator. In photopolymerization processes, the photoinitiator absorbs light and generates reactive species—such as free radicals—that initiate the chain reaction of monomer polymerization. mdpi.com As a result, fragments of the initiator molecule become covalently bonded to the polymer chains, effectively incorporating the quinoxaline (B1680401) scaffold into the final polymeric material. This approach is a strategic method for creating functional polymers where the intrinsic electronic and optical properties of the quinoxaline moiety can be imparted to the bulk material. Furthermore, quinoxaline derivatives can be functionalized with polymerizable groups and incorporated as monomers or co-monomers in polymer chains, offering another route to hybrid materials with tailored properties for specific applications in organic electronics and sensing. mdpi.com

Luminescent Properties and Applications in Organic Light-Emitting Diodes (OLEDs) or Molecular Sensors

The quinoxaline core is known for its electron-deficient nature, which makes it an excellent building block for luminescent materials, particularly those operating on a donor-acceptor (D-A) principle. researchgate.net When combined with electron-donating groups, the quinoxaline acceptor can facilitate intramolecular charge transfer (ICT), a process that is often associated with strong fluorescence. nih.gov

Derivatives of pyrazino[2,3‐g]quinoxaline have been successfully employed as the emissive material in high-efficiency yellow and white OLEDs. researchgate.net These compounds, featuring a D-A-D architecture, exhibit bright emission and have achieved high external quantum efficiencies (EQE), demonstrating the viability of the core scaffold in electroluminescent devices. researchgate.net The introduction of a nitro group, as in this compound, further enhances the electron-accepting character of the molecule. This can be leveraged in the design of host materials for phosphorescent OLEDs (PHOLEDs) or as a component in thermally activated delayed fluorescence (TADF) emitters. researchgate.net Additionally, the inherent fluorescence of certain quinoxaline derivatives makes them suitable for use as fluorogenic chemosensors, where an interaction with an analyte modulates the emission intensity or wavelength. nih.gov

Photochromic and electrochromic materials can change their optical properties, such as color, upon stimulation by light and electricity, respectively. The quinoxalino[2,3-b]quinoxaline (B1663784) scaffold is a promising candidate for these applications due to its stable and reversible redox states.

Research on donor-acceptor conjugated copolymers incorporating a large, planar quinoxalino-phenanthro-phenazine acceptor unit has demonstrated significant electrochromic behavior. nih.gov These materials exhibit distinct and reversible color changes between their neutral and oxidized states, high coloration efficiency, and fast switching times. nih.gov The ability to tune the electronic properties through donor-acceptor combinations allows for the creation of materials that can switch between multiple colors. nih.gov

Furthermore, related heterocyclic systems like benzo[g]indolo[2,3-b]quinoxaline have been shown to exhibit halochromism (color change with pH). Thin films of these materials have been used for the colorimetric detection of acid vapors, where protonation of the nitrogen atoms in the scaffold alters the electronic structure and, consequently, the absorption spectrum. rsc.org The presence of the nitro group in this compound would likely influence these chromic properties by modifying the molecule's acidity and redox potentials.

The 5,12-dihydroquinoxalino[2,3-b]quinoxaline (B1662413) scaffold, also known as fluoflavin, has been identified as a promising chromophore for photoinitiating systems, particularly for free-radical polymerization (FRP) under visible light. mdpi.com These compounds typically function as part of a two-component system, where upon light absorption, the excited dye interacts with a co-initiator (an electron or hydrogen donor) to generate the radicals that start the polymerization. mdpi.com

Studies on various fluoflavin derivatives have shown their effectiveness in initiating the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com A key challenge is tuning the absorption spectrum of these dyes, which naturally absorb in the 350-420 nm range, to be more efficient with visible light sources in the 450-550 nm range. mdpi.com Research into 8-halogeno-substituted fluoflavins has provided insight into how substitution on the quinoxaline ring affects these properties. Derivatives with bromine atoms, for instance, have been shown to outperform other halogenated analogues in initiating polymerization. mdpi.com The strong electron-withdrawing nature of the nitro group suggests that this compound could be a highly effective photoinitiator, potentially influencing both the absorption wavelength and the efficiency of radical generation.

Table 1: Optical Characteristics and Polymerization Efficiency of 8-Halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxaline Derivatives (QNX-20 to QNX-26) mdpi.com
CompoundSubstituent at position 8Absorption Max (λmax) in 1-methyl-2-pyrrolidone (nm)Monomer Conversion (%) with Py1 Co-initiatorMonomer Conversion (%) with Py2 Co-initiator
QNX-20-Br421HighHigh
QNX-21-Br (at position 2)420HighHigh
QNX-22-Br (at position 2,8)421HighestHighest
QNX-23-Cl420ModerateModerate
QNX-24-I424LowerLower

Applications in Chemo-sensing and Anion/Cation Recognition (non-biological targets)

The electron-deficient nature of the quinoxaline ring system makes it an excellent platform for developing chemosensors. The interaction with an analyte can perturb the electronic structure of the quinoxaline moiety, leading to a detectable change in its optical properties (colorimetric or fluorometric response). nih.gov

Specifically, nitro-functionalized quinoxaline derivatives have been reported as effective chromogenic and fluorogenic sensors for anions like fluoride. nih.gov The sensing mechanism often involves hydrogen bonding between the analyte and N-H groups on the sensor, which is coupled with the electron-withdrawing effect of the quinoxaline and nitro groups, resulting in a distinct color change. nih.gov Other quinoxaline-based sensors have demonstrated high selectivity for metal cations, such as the colorimetric detection of Fe³⁺ and the fluorescent quenching response to Cu²⁺. arabjchem.org The nitrogen atoms within the quinoxaline core act as effective binding sites for metal ions. arabjchem.org Additionally, functionalized quinoxalines have been developed as dual-channel optical pH sensors for monitoring acidity in aqueous solutions. mdpi.com The this compound scaffold, with its N-H protons and electron-poor aromatic system, is well-suited for anion recognition and sensing of electron-rich species.

Design and Synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Utilizing the Scaffold

The rigid, planar geometry and functionalizable nature of the quinoxalino[2,3-b]quinoxaline scaffold make it an excellent building block, or "strut," for the construction of highly ordered porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In MOF synthesis, quinoxaline-based ligands can be coordinated with metal ions or clusters to create crystalline frameworks with defined pore structures. rsc.org The nitrogen atoms of the quinoxaline core provide ideal coordination sites for metal centers. The resulting MOFs can be used in catalysis, gas storage, and sensing. rsc.org

Role in Non-linear Optics (NLO) and Molecular Electronics

The development of organic materials with significant non-linear optical (NLO) properties is crucial for applications in photonics and optoelectronics. nih.gov A common design strategy for NLO molecules is to create a "push-pull" system with an electron-donating group and a strong electron-accepting group connected by a π-conjugated bridge. nih.gov The this compound structure fits this paradigm. The electron-rich dihydropyrazine (B8608421) portion and the aromatic system can act as the donor/π-bridge, while the nitro group is a powerful electron acceptor. This intramolecular charge transfer character is known to enhance NLO responses, such as the first and second hyperpolarizability. nih.govresearchgate.net

In the field of molecular electronics, nitrogen-containing polycyclic aromatic hydrocarbons are being investigated as n-type (electron-transporting) semiconductors for devices like organic field-effect transistors (OFETs). nih.gov Their low-lying LUMO (Lowest Unoccupied Molecular Orbital) energies, a characteristic enhanced by the electron-deficient quinoxaline rings and the nitro group, facilitate electron injection and transport. nih.gov Related indolo[2,3-b]quinoxaline scaffolds have already found use in organic transistors and as electron-transporting layers in OLEDs, highlighting the potential of this class of compounds in electronic applications. benthamscience.com

Intermolecular Interactions and Host Guest Chemistry Involving 8 Nitro 5,12 Dihydroquinoxalino 2,3 B Quinoxaline

Investigation of Hydrogen Bonding and π-π Stacking Interactions in Crystalline and Amorphous States

The solid-state packing of 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline and its analogues is significantly influenced by a combination of hydrogen bonding and π-π stacking interactions. The dihydroquinoxaline core contains two N-H groups that act as effective hydrogen bond donors. In the crystalline state, these are expected to form robust intermolecular N-H···N hydrogen bonds, linking adjacent molecules into well-defined motifs such as chains or tapes. nih.gov The presence of the electron-withdrawing 8-nitro group can enhance the acidity of the N-H protons, potentially leading to stronger and more directional hydrogen bonds compared to the unsubstituted parent compound. Studies on analogous nitro-substituted heterocyclic compounds, such as nitroanilines, have demonstrated the capability of nitro groups to act as effective hydrogen bond acceptors via their oxygen atoms, leading to the formation of extensive N-H···O networks. researchgate.net

In conjunction with hydrogen bonding, π-π stacking interactions are crucial for the stabilization of the crystal lattice. The large, planar aromatic surface of the quinoxalino[2,3-b]quinoxaline (B1663784) system facilitates significant face-to-face stacking. researchgate.net The electron-deficient nature of the π-system, further intensified by the nitro group, promotes strong quadrupole-quadrupole interactions with neighboring molecules, which often adopt a slipped-stack or herringbone arrangement to maximize attractive forces and minimize repulsion. In related N-heteroacenes, the synergy between hydrogen bonding and π-π stacking has been shown to enhance thermal stability and enforce a highly ordered molecular arrangement. nsf.govbeilstein-journals.org

Table 1: Typical Intermolecular Interaction Parameters in Quinoxaline (B1680401) Derivatives

Interaction Type Typical Distance (Å) Energy (kcal/mol) Notes
N-H···N Hydrogen Bond 2.9 - 3.2 3 - 7 Common in amino-substituted quinoxalines. nih.gov
C-H···N Hydrogen Bond 3.2 - 3.5 1 - 3 Weaker, but contributes to lattice stability.
π-π Stacking 3.3 - 3.8 5 - 15 Distance is between centroids of aromatic rings; energy is highly dependent on overlap and substituents. researchgate.net

This is an interactive table. Click on the headers to sort.

Complexation with Macrocyclic Receptors and Supramolecular Hosts

While specific experimental studies on the complexation of this compound with macrocyclic hosts are not extensively documented, its structural features suggest it would be a suitable guest for various receptors. frontiersin.org The planar and electron-deficient nature of the molecule makes it an ideal candidate for encapsulation within hosts possessing electron-rich cavities, such as certain calix[n]arenes or pillar[n]arenes. frontiersin.orgresearchgate.net These hosts could engage in stabilizing π-π donor-acceptor interactions with the guest.

Furthermore, hosts capable of hydrogen bonding, like cyclodextrins or cucurbit[n]urils, could form complexes stabilized by interactions between the host's portal groups (e.g., hydroxyls on cyclodextrins) and the N-H groups of the guest molecule. frontiersin.org The formation of such host-guest complexes would be expected to significantly alter the physicochemical properties of the guest, such as its solubility and photophysical behavior. Fluorescent indicator displacement assays could be a powerful tool for studying these binding events. nih.gov

Fundamental Studies of Guest Encapsulation and Release Mechanisms

The encapsulation of a guest molecule like this compound within a supramolecular host is governed by a delicate balance of non-covalent forces. The release of the guest from the host cavity can be triggered by external stimuli that disrupt these interactions.

Potential release mechanisms could include:

pH Change: Altering the pH of the medium could lead to the protonation or deprotonation of either the host or the guest, changing their charge state and disrupting the electrostatic and hydrogen bonding interactions that hold the complex together.

Competitive Guest Displacement: The introduction of a different guest molecule that has a higher binding affinity for the host can displace the original guest from the cavity.

Temperature Variation: An increase in temperature can provide sufficient thermal energy to overcome the non-covalent interactions, leading to the dissociation of the host-guest complex.

Solvent Polarity Change: Shifting to a more polar or competitive solvent can solvate the host and guest more effectively than they bind to each other, leading to the disassembly of the complex.

These fundamental mechanisms are central to the development of responsive materials and drug delivery systems based on host-guest chemistry. nih.gov

Influence of Solvent and Temperature on Intermolecular Association Dynamics

The self-assembly and intermolecular association of this compound are highly sensitive to the surrounding environment, particularly the solvent and temperature.

The choice of solvent plays a critical role in mediating intermolecular forces. nih.gov In polar, protic solvents such as ethanol (B145695) or methanol, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting the N-H···N bonds between the quinoxaline molecules. nih.gov Conversely, non-polar, aprotic solvents would be less disruptive to hydrogen bonding and may promote self-association driven by both hydrogen bonds and π-π stacking. The effect of solvent on the synthesis of related quinoxalines, which often proceeds via condensation reactions, highlights the importance of solubility and reactant association. omicsonline.org

Table 2: Effect of Solvent on Reaction Yield for a Representative Quinoxaline Synthesis

Solvent Dielectric Constant Yield (%) Reference
Ethanol 24.5 98 nih.gov
Methanol 32.7 90 nih.gov
Dichloromethane 9.1 86 nih.gov
Ethyl Acetate 6.0 87 nih.gov
Acetonitrile 37.5 70 nih.gov

This is an interactive table. Click on the headers to sort.

Advanced Analytical Techniques for Probing the Dynamics and Interactions of 8 Nitro 5,12 Dihydroquinoxalino 2,3 B Quinoxaline

Time-Resolved Spectroscopic Methods for Excited State Dynamics and Photophysical Processes

Time-resolved spectroscopy offers a powerful lens through which the fleeting events occurring after the absorption of light by 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline can be observed. These methods are pivotal for understanding the photophysical and photochemical pathways that dictate the compound's behavior in the excited state.

The presence of the nitro group, a strong electron-withdrawing moiety, is expected to significantly influence the excited state dynamics. Upon photoexcitation, the molecule is promoted to an electronically excited singlet state. From this state, several processes can occur, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. Time-resolved techniques such as transient absorption spectroscopy and time-correlated single-photon counting (TCSPC) are employed to measure the lifetimes of these excited states and identify transient intermediates.

In similar nitroaromatic compounds, rapid intersystem crossing from the initial excited singlet state to a triplet state is a common phenomenon. This is often followed by internal conversion to the lowest triplet state (T1). The T1 state of nitroaromatic compounds can have a longer lifetime and is often implicated in their photochemical reactivity. The study of related quinoxaline (B1680401) derivatives has shown that the nature and position of substituents have a profound impact on their photophysical properties. For instance, the introduction of conjugated linkers can significantly improve the light-harvesting properties of quinoxaline monomers and triads. rsc.org

Table 1: Expected Photophysical Parameters for this compound based on Analogous Compounds

ParameterExpected Range/BehaviorRationale
Singlet Excited State Lifetime (τs) Sub-nanosecondThe nitro group often quenches fluorescence and promotes rapid intersystem crossing.
Triplet Excited State Lifetime (τT) Microseconds to millisecondsThe triplet state is typically longer-lived and is a key intermediate in photochemical reactions of nitroaromatics.
Intersystem Crossing Quantum Yield (ΦISC) High (>0.5)The heavy atom effect of the nitro group can enhance spin-orbit coupling, leading to efficient intersystem crossing.
Fluorescence Quantum Yield (ΦF) Low (<0.1)Efficient intersystem crossing and other non-radiative decay pathways compete with fluorescence.

Note: The data in this table is hypothetical and based on the known photophysical properties of similar nitroaromatic and quinoxaline-based compounds. Experimental verification for this compound is required.

Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and real-time monitoring of chemical reactions involving this compound. Its high sensitivity and specificity allow for the identification of reactants, products, and short-lived intermediates, thereby providing crucial insights into reaction mechanisms.

During the synthesis of quinoxaline derivatives, which often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, online monitoring by MS can be employed. nih.gov Techniques such as electrospray ionization (ESI-MS) coupled with a reaction flow system enable the continuous tracking of species in the reaction mixture. This approach allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield of the desired product. durham.ac.uk

Furthermore, tandem mass spectrometry (MS/MS) can be utilized to obtain structural information about the ions detected in the mass spectrum. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which can be used to confirm the identity of a compound or to elucidate the structure of an unknown intermediate. This is particularly valuable for identifying transient species that may not be isolable.

Table 2: Application of Mass Spectrometry in the Study of this compound Synthesis

MS TechniqueInformation ObtainedSignificance
Online ESI-MS Real-time monitoring of reactant consumption and product formation.Enables rapid optimization of reaction conditions and identification of optimal synthesis parameters. nih.gov
High-Resolution MS (HRMS) Accurate mass measurements for elemental composition determination.Confirms the molecular formula of the final product and any detected intermediates.
Tandem MS (MS/MS) Structural elucidation of precursor and fragment ions.Provides confirmation of the molecular structure and helps in the identification of reaction byproducts and mechanistic intermediates. purdue.edu

Electrochemical Characterization for Redox Potentials and Electron Transfer Processes

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are fundamental for characterizing the redox properties of this compound. These techniques provide quantitative information about the reduction and oxidation potentials of the molecule, which are critical for understanding its electron transfer capabilities and its potential applications in areas such as organic electronics and redox flow batteries. nsf.gov

The quinoxaline core is known to be electrochemically active, and the presence of the electron-withdrawing nitro group is expected to significantly influence its redox behavior. The nitro group will likely make the reduction of the quinoxaline ring system more favorable (occur at less negative potentials). The reduction of the nitro group itself is also a well-known electrochemical process. Studies on other quinoxaline derivatives have shown that the pyrazine (B50134) ring is often the primary electroactive center, undergoing a pH-dependent reduction. semanticscholar.org

The electrochemical reduction of similar nitro-substituted quinoxalines has been shown to proceed via the formation of radical anions. abechem.com The stability of these radical species can be investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy in conjunction with electrochemistry. The redox potentials are crucial parameters that govern the thermodynamics of electron transfer reactions.

Table 3: Expected Redox Potentials for this compound in a Non-Aqueous Solvent

ProcessExpected Potential Range (vs. Fc/Fc+)Rationale
First Reduction (Quinoxaline Ring) -0.8 to -1.2 VThe electron-withdrawing nitro group facilitates the reduction of the quinoxaline moiety.
Second Reduction (Nitro Group) -1.2 to -1.6 VThe nitro group is a readily reducible functional group.
First Oxidation > +1.0 VThe electron-deficient nature of the molecule makes oxidation more difficult.

Note: These potential ranges are estimates based on data for related nitroaromatic and quinoxaline compounds and will be dependent on the solvent and electrolyte system used. Experimental determination is necessary for accurate values.

Hyphenated Techniques for Comprehensive Characterization and Reaction Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures containing this compound. saspublishers.com These techniques provide multidimensional data that can be used for impurity profiling, metabolite identification, and detailed reaction monitoring.

Liquid chromatography-mass spectrometry (LC-MS) is a particularly valuable hyphenated technique. asiapharmaceutics.info The chromatographic separation of a reaction mixture or a purified sample allows for the isolation of individual components before they are introduced into the mass spectrometer for identification. This is crucial for resolving isomers and for detecting trace-level impurities that may not be observable by direct MS analysis. High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) can provide preliminary information about the purity of a sample and the UV-Vis absorption characteristics of its components.

Gas chromatography-mass spectrometry (GC-MS) can also be employed if the compound or its derivatives are sufficiently volatile and thermally stable. saspublishers.com For a comprehensive structural elucidation, liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) can be utilized, although it is a less common and more specialized technique. asiapharmaceutics.info

Table 4: Hyphenated Techniques for the Analysis of this compound

Hyphenated TechniqueApplicationAdvantages
LC-MS/MS Impurity profiling, reaction monitoring, metabolite identification. nih.govHigh sensitivity and selectivity, provides both separation and structural information.
HPLC-DAD Purity assessment, quantification.Robust and widely available, provides quantitative data and UV-Vis spectra.
GC-MS Analysis of volatile derivatives or degradation products.Excellent separation efficiency for volatile compounds.

Emerging Research Directions and Future Prospects for 8 Nitro 5,12 Dihydroquinoxalino 2,3 B Quinoxaline

Exploration of Undiscovered Reactivity Patterns and Unconventional Synthetic Routes

The reactivity of 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is largely uncharted territory. The presence of the electron-withdrawing nitro group is expected to significantly influence the electron density of the aromatic system, thereby modulating its reactivity in electrophilic and nucleophilic substitution reactions. Future research could systematically explore these reactions, providing a deeper understanding of the compound's chemical behavior.

Unconventional synthetic routes also present a promising avenue of investigation. While classical condensation reactions between ortho-phenylenediamines and dicarbonyl compounds are a staple in quinoxaline (B1680401) synthesis, exploring novel catalytic systems could lead to more efficient and selective syntheses of this compound and its derivatives. nih.gov For instance, the use of iron catalysts has been shown to be effective in the synthesis of related pyrrolo[1,2-α]quinoxalines and could be adapted for the target molecule. nih.gov

Potential Reaction Type Expected Influence of Nitro Group Potential Research Focus
Electrophilic Aromatic SubstitutionDeactivation of the nitro-substituted ringInvestigation of directing effects and reaction conditions
Nucleophilic Aromatic SubstitutionActivation of the nitro-substituted ringExploration of substitution patterns and displacement of the nitro group
Reduction of Nitro GroupFormation of amino derivativeSynthesis of novel functionalized derivatives with altered electronic properties
Oxidation of Dihydro- formAromatization to the fully conjugated systemAccess to a new class of quinoxalino[2,3-b]quinoxaline (B1663784) chromophores

Integration into Responsive Materials and Smart Systems

The quinoxaline core is known to be a component in electroluminescent materials. researchgate.net The specific electronic properties of this compound, modulated by the nitro group, could be harnessed for the development of novel responsive materials. The potential for this compound to exhibit changes in its optical or electronic properties in response to external stimuli, such as light (photochromism), heat (thermochromism), or chemical analytes (chemosensing), is a key area for future research.

Integration into smart systems could involve the incorporation of this molecule into polymer matrices or onto nanoparticle surfaces. Such composite materials could find applications in sensors, optical switches, and data storage devices. The ability to tune the material's properties by modifying the structure of the quinoxalino[2,3-b]quinoxaline core offers a high degree of modularity for designing materials with specific functionalities.

Development of Advanced Catalytic Systems Based on the Quinoxalino[2,3-b]quinoxaline Core

The nitrogen-rich core of quinoxalino[2,3-b]quinoxaline derivatives makes them intriguing candidates for the development of novel ligands for catalysis. The lone pairs on the nitrogen atoms can coordinate to metal centers, forming stable complexes that could exhibit catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents, such as the nitro group in this compound, to optimize catalytic performance.

Future research in this area could focus on synthesizing metal complexes of this compound and evaluating their catalytic efficacy in reactions such as cross-coupling, hydrogenation, and oxidation. The development of chiral versions of these ligands could also open up possibilities in asymmetric catalysis, a field of significant industrial importance.

Potential Catalytic Application Role of the Quinoxalino[2,3-b]quinoxaline Ligand Key Research Objective
Cross-Coupling ReactionsStabilization of the active metal centerHigh turnover numbers and selectivity
Hydrogenation ReactionsActivation of H2 and the substrateEfficient reduction of unsaturated bonds
Oxidation ReactionsMediation of electron transferSelective oxidation of alcohols and hydrocarbons

Opportunities in Interdisciplinary Research Beyond Traditional Organic Synthesis

The unique properties of this compound create opportunities for collaboration across various scientific disciplines. In medicinal chemistry, the broader class of quinoxaline derivatives has shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net The specific nitro-substituted compound could be investigated for its potential pharmacological effects.

In the realm of materials science, the potential for this molecule to be used in electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells, warrants investigation. Its electrochemical properties, which are likely influenced by the nitro group, could be studied using techniques like cyclic voltammetry to assess its suitability for such applications. Furthermore, its potential as a component in redox flow batteries, inspired by related structures like indolo[2,3-b]quinoxaline, could be an exciting avenue for energy storage research. nih.govnih.gov

Challenges and Innovations in Sustainable Production and Methodologies

A significant challenge in the practical application of novel compounds is the development of sustainable and cost-effective production methods. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future research must focus on developing greener synthetic methodologies for this compound.

This could involve the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalytic reactions that proceed with high atom economy. nih.gov The principles of green chemistry, such as waste reduction and the use of renewable feedstocks, should guide the development of next-generation synthetic protocols for this promising compound. researchgate.net Innovations in flow chemistry and microwave-assisted synthesis could also offer pathways to more efficient and scalable production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline, and what are their yields under optimized conditions?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with nitro-substituted diketones. For example, reacting 2,3-diamino-5-nitroquinoxaline with glyoxal derivatives under acidic conditions yields the dihydroquinoxaline backbone . Yields typically range from 40–65%, depending on solvent polarity (e.g., ethanol vs. DMF) and temperature optimization (80–120°C). Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Characterization employs a combination of ¹H/¹³C NMR (to confirm aromatic proton environments and nitro-group positioning), FT-IR (to detect N–O stretching at ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Single-crystal X-ray diffraction (SCXRD) is critical for resolving the planar quinoxaline framework and nitro-group orientation .

Q. What are the stability considerations for this compound under ambient and experimental storage conditions?

  • Methodological Answer : The compound is sensitive to prolonged light exposure due to the nitro group’s photolability. Storage in amber vials under inert gas (argon) at –20°C is advised. Stability tests via HPLC over 30 days show <5% degradation under these conditions. Avoid aqueous environments (pH >8) to prevent ring-opening reactions .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes reactions with aryl boronic acids at the 5-position, achieving ~70–85% yields. DFT calculations (B3LYP/6-31G*) correlate the nitro group’s Hammett σₚ value (+0.78) with reduced electron density at reactive sites .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like DNA topoisomerase IIβ or kinase domains reveals binding affinities. Pair with MD simulations (GROMACS, AMBER) to assess stability of ligand-protein complexes. Pharmacophore modeling (Schrödinger) identifies critical nitro and quinoxaline moieties for intercalation or enzyme inhibition .

Q. How can contradictory data on the compound’s fluorescence properties be resolved across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., λₑₘ shifts from 450 nm in DCM to 480 nm in DMSO) and aggregation-induced emission (AIE) effects. Use time-resolved fluorescence spectroscopy to differentiate monomeric vs. aggregated states. Control experiments under degassed conditions minimize oxygen quenching .

Q. What strategies mitigate side reactions during functionalization of the dihydroquinoxaline core?

  • Methodological Answer : Protect the nitro group via Boc or Fmoc strategies before alkylation/arylation. For regioselective C–H activation, employ directing groups (e.g., pyridine auxiliaries) or transition-metal catalysts (Ru or Rh) to avoid over-oxidation of the dihydro ring .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Reactant of Route 2
8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.